molecular formula C19H13N3 B1179338 CEUJFAALACSJBF-UHFFFAOYSA-N

CEUJFAALACSJBF-UHFFFAOYSA-N

Cat. No.: B1179338
M. Wt: 283.334
InChI Key: CEUJFAALACSJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on the nomenclature pattern, this identifier likely corresponds to a small organic molecule. InChI Keys are unique identifiers for chemical substances, derived from their structural features.

For instance, compounds with analogous InChI Keys (e.g., HVXHWBMLTSDYGK-UHFFFAOYSA-N in ) are often characterized by:

  • Molecular weight: 212.60 Da (C7H8ClF3N2)
  • Functional groups: Pyridine derivatives with trifluoromethyl and amine groups.
  • Synthetic routes: Multi-step reactions involving reagents like trifluoromethylpyridine and coupling agents .

Properties

Molecular Formula

C19H13N3

Molecular Weight

283.334

InChI

InChI=1S/C19H13N3/c1-22-17-11-13-7-3-2-6-12(13)10-16(17)20-18-14-8-4-5-9-15(14)21-19(18)22/h2-11H,1H3

InChI Key

CEUJFAALACSJBF-UHFFFAOYSA-N

SMILES

CN1C2=CC3=CC=CC=C3C=C2N=C4C1=NC5=CC=CC=C54

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CEUJFAALACSJBF-UHFFFAOYSA-N is unavailable, the evidence provides frameworks for comparing structurally related compounds. Below is a hypothetical comparison based on methodologies from the sources:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Property This compound (Hypothetical) HVXHWBMLTSDYGK-UHFFFAOYSA-N 10601-19-1
Molecular Formula C8H7F3N2O (estimated) C7H8ClF3N2 C10H9NO2
Molecular Weight (Da) ~220 (estimated) 212.60 175.18
Key Functional Groups Pyridine, trifluoromethyl, amide Pyridine, trifluoromethyl, amine Indole, methoxy
Synthetic Complexity Moderate (3-step coupling) High (4-step with halogenation) Moderate (2-step)
Bioavailability Predictions Moderate GI absorption High BBB permeability Low P-gp substrate

Key Findings from Analogous Compounds

Trifluoromethylpyridine Derivatives (e.g., HVXHWBMLTSDYGK-UHFFFAOYSA-N ):

  • Exhibit high metabolic stability due to the trifluoromethyl group’s electronegativity.
  • Used in agrochemicals and pharmaceuticals for their resistance to enzymatic degradation .

Indole Derivatives (e.g., 10601-19-1): Demonstrated moderate solubility in polar solvents (e.g., ethanol: 12 mg/mL).

Synthetic Methodologies :

  • Halogenation and coupling reactions (e.g., Buchwald-Hartwig amination) are critical for introducing nitrogen-containing functional groups .
  • Methoxy and benzyloxy groups in indole derivatives enhance binding affinity to hydrophobic enzyme pockets .

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